molecular formula C3H3F4NO B14570591 Methyl (trifluoromethyl)carbonofluoridimidate CAS No. 61699-91-0

Methyl (trifluoromethyl)carbonofluoridimidate

Cat. No.: B14570591
CAS No.: 61699-91-0
M. Wt: 145.06 g/mol
InChI Key: FFPZRSAUZZARCI-UHFFFAOYSA-N
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Description

Methyl (trifluoromethyl)carbonofluoridimidate is a unique organofluorine compound characterized by the presence of both methyl and trifluoromethyl groups. The trifluoromethyl group, known for its significant electronegativity, imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of carboxylic acids with sulfur tetrafluoride, which converts them into trifluoromethyl compounds . Another approach involves the use of antimony trifluoride and antimony pentachloride in the Swarts reaction to convert trihalomethyl compounds into trifluoromethyl derivatives .

Industrial Production Methods: Industrial production of methyl (trifluoromethyl)carbonofluoridimidate often employs flow chemistry techniques, which allow for the continuous synthesis of the compound under controlled conditions. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl (trifluoromethyl)carbonofluoridimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of methyl (trifluoromethyl)carbonofluoridimidate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Properties

CAS No.

61699-91-0

Molecular Formula

C3H3F4NO

Molecular Weight

145.06 g/mol

IUPAC Name

1-methoxy-N-(trifluoromethyl)methanimidoyl fluoride

InChI

InChI=1S/C3H3F4NO/c1-9-2(4)8-3(5,6)7/h1H3

InChI Key

FFPZRSAUZZARCI-UHFFFAOYSA-N

Canonical SMILES

COC(=NC(F)(F)F)F

Origin of Product

United States

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